Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

描述

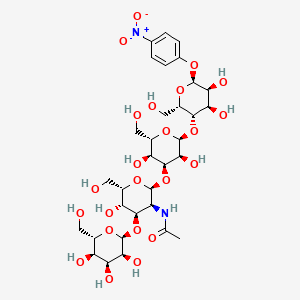

The compound Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate structure composed of galactose, N-acetylglucosamine, and glucose residues. This compound is a type of glycoside, specifically a p-nitrophenyl glycoside, which is often used in biochemical assays to study glycosidase activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP typically involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. This process is catalyzed by specific glycosyltransferases. The reaction conditions often require the presence of nucleotide sugars such as UDP-galactose and UDP-N-acetylglucosamine as donors, along with appropriate acceptor molecules.

Industrial Production Methods

Industrial production of this compound involves enzymatic synthesis using recombinant glycosyltransferases. The enzymes are produced in microbial systems such as Escherichia coli or yeast, and the reactions are carried out in bioreactors under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.

Oxidation: Involves the oxidation of hydroxyl groups to form aldehydes or carboxylic acids.

Reduction: Reduction of aldehyde groups to alcohols.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

Oxidation: Chemical oxidants such as periodate or enzymatic oxidases.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Produces monosaccharides such as galactose, N-acetylglucosamine, and glucose.

Oxidation: Forms oxidized derivatives of the monosaccharides.

Reduction: Results in reduced sugar alcohols.

科学研究应用

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is widely used in scientific research, including:

Biochemistry: As a substrate to study the activity of glycosidases and glycosyltransferases.

Molecular Biology: In the analysis of glycan structures and their roles in cellular processes.

Medicine: Investigating the role of glycans in disease mechanisms and developing glycan-based therapeutics.

Industry: Used in the production of glycosylated products and as a standard in glycan analysis.

作用机制

The compound exerts its effects through interactions with specific enzymes such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic linkages and catalyze the cleavage or formation of glycosidic bonds. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic reactions.

相似化合物的比较

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is unique due to its specific glycosidic linkages and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate. Similar compounds include:

Lacto-N-tetraose: A tetrasaccharide with a similar structure but without the p-nitrophenyl group.

Lactosylceramide: A glycolipid with a similar carbohydrate structure but linked to a ceramide instead of p-nitrophenyl.

These comparisons highlight the unique applications and properties of This compound in various scientific fields.

生物活性

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP, often abbreviated as Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP, is a synthetic glycoside that serves as a substrate for various glycosyltransferases and has significant implications in biological research. This article delves into its biological activity, mechanisms of action, and applications in biochemical assays.

- Molecular Formula : C32H48N2O23

- Molecular Weight : 828.73 g/mol

- CAS Number : 148705-09-3

- Purity : ≥ 97% (HPLC)

- Appearance : White to yellow crystalline powder

The compound functions primarily as a substrate for glycosyltransferases, particularly those involved in the synthesis of complex carbohydrates. The structural features, including the specific glycosidic linkages, influence its binding affinity and reactivity with enzymes.

Key Interactions:

- Lectin Binding : It has been shown to interact with various lectins, which are proteins that bind carbohydrates. The binding specificity can provide insights into the role of glycan structures in cell signaling and recognition processes .

Enzymatic Activity

Research indicates that Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP can be utilized to study the activity of β-galactosyltransferases. These enzymes transfer galactose residues to acceptor substrates, which can be crucial for understanding glycan biosynthesis.

Table 1: Enzymatic Activity of Glycosyltransferases

| Enzyme Type | Substrate Used | Activity Observed |

|---|---|---|

| β-Galactosyltransferase | Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP | High activity |

| α-N-Acetylglucosaminidase | Galβ(1-3)GlcNAc | Moderate activity |

| Sialyltransferase | Galβ(1-4)GlcNAc | Low activity |

Study 1: Glycosyltransferase Specificity

A study published in the Journal of Biological Chemistry examined the specificity of various glycosyltransferases using Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP as a substrate. The results demonstrated that certain enzymes exhibited preferential activity towards this substrate, indicating its utility in enzyme characterization .

Study 2: Lectin Binding Analysis

In another investigation focusing on lectin binding, researchers utilized Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP to analyze binding affinities with different lectins. The findings revealed distinct binding patterns that could be correlated with the structural motifs present in the glycans, providing insights into their biological roles .

Applications in Research

The compound is widely used in biochemical assays to:

- Investigate glycosylation patterns on proteins.

- Study enzyme kinetics and substrate specificity.

- Analyze carbohydrate-protein interactions in cellular processes.

属性

IUPAC Name |

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZRTFVRDAQGP-RMCKFCKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659832 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148705-09-3 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。